4-(4-Chloro-3-fluorophenoxy)benzonitrile
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Overview
Description
“4-(4-Chloro-3-fluorophenoxy)benzonitrile” is a chemical compound with the CAS Number: 449778-68-1 . It has a molecular weight of 247.66 and its linear formula is C13H7ClFNO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “4-(4-Chloro-3-fluorophenoxy)benzonitrile” is represented by the linear formula C13H7ClFNO . The average mass is 247.652 Da .Physical And Chemical Properties Analysis
“4-(4-Chloro-3-fluorophenoxy)benzonitrile” is a solid substance . It has a melting point of 75 - 77 degrees Celsius . The compound has a molecular weight of 247.66 .Scientific Research Applications
Molecular Structure Analysis
One notable application of 4-(4-Chloro-3-fluorophenoxy)benzonitrile in scientific research is in the analysis of molecular structure and vibrational spectra. Sundaraganesan et al. (2008) studied the molecular structure and vibrational spectra of 3-chloro-4-fluoro benzonitrile using Fourier transform infrared and Raman spectroscopy. The study involved the calculation of optimized geometry, harmonic vibrational frequencies, infrared intensities, and Raman scattering activities, providing a detailed interpretation of the infrared and Raman spectra for the compound (Sundaraganesan et al., 2008).
Radiosynthesis Precursor
4-(4-Chloro-3-fluorophenoxy)benzonitrile has been employed as a precursor in radiosynthesis. Helfer et al. (2013) discussed how bis(4-benzyloxyphenyl)iodonium salts, which are structurally similar to 4-(4-Chloro-3-fluorophenoxy)benzonitrile, are effective as labeling precursors in the radiosynthesis of 4-[¹⁸F]fluorophenol, a compound useful for creating more complex molecules bearing a 4-[¹⁸F]fluorophenoxy moiety (Helfer et al., 2013). Similarly, Ross et al. (2011) described a two-step radiosynthesis process starting from a related compound, 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, to produce no-carrier-added [18F]fluorophenol (Ross et al., 2011).
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing thoroughly after handling, and storing in a well-ventilated place .
properties
IUPAC Name |
4-(4-chloro-3-fluorophenoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVAOBRUMZRTMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901275623 |
Source
|
Record name | 4-(4-Chloro-3-fluorophenoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901275623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-fluorophenoxy)benzonitrile | |
CAS RN |
449778-68-1 |
Source
|
Record name | 4-(4-Chloro-3-fluorophenoxy)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=449778-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Chloro-3-fluorophenoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901275623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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